1-acetyl-N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-4-piperidinecarboxamide
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Overview
Description
1-acetyl-N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-4-piperidinecarboxamide is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used in the synthesis of various heterocyclic compounds. The unique structure of this compound, which includes a cyano group, a thienyl ring, and a piperidine moiety, makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 1-acetyl-N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-4-piperidinecarboxamide can be achieved through several methods:
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Neat Methods: : This involves the direct treatment of substituted aryl or heteryl amines with alkyl cyanoacetates without the use of solvents. For example, methyl cyanoacetate can be reacted with the appropriate amine at room temperature to yield the desired cyanoacetamide compound .
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Stirring Without Solvent at Elevated Temperatures: : Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight. This method does not require further purification steps .
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Cyclo Condensation: : The cyclo condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst can also be used to synthesize related compounds .
Chemical Reactions Analysis
1-acetyl-N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-4-piperidinecarboxamide undergoes various chemical reactions, including:
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Condensation Reactions: : The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions with bidentate reagents to form a variety of heterocyclic compounds .
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Substitution Reactions: : The compound can undergo substitution reactions where the cyano group or other substituents are replaced by different functional groups under suitable conditions .
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Oxidation and Reduction: : Depending on the reagents and conditions used, the compound can be oxidized or reduced to form different products. Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
Scientific Research Applications
1-acetyl-N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-4-piperidinecarboxamide has several applications in scientific research:
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Chemistry: : It is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of new materials and catalysts .
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Biology: : The compound’s derivatives have shown diverse biological activities, making them valuable in biochemical research and drug development .
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Medicine: : Due to its unique structure, the compound is investigated for its potential therapeutic properties, including its use in developing new pharmaceuticals .
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Industry: : The compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 1-acetyl-N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The cyano group and the thienyl ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-acetyl-N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-4-piperidinecarboxamide can be compared with other cyanoacetamide derivatives:
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N-aryl Cyanoacetamides: : These compounds have similar structures but differ in the substituents on the aryl ring. They are also used in the synthesis of heterocyclic compounds and have diverse biological activities .
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N-heteryl Cyanoacetamides: : These compounds have heterocyclic rings instead of aryl rings and are used in similar applications .
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Cyanoacetylated Amines: : These compounds are prepared by cyanoacetylation of various amines and are used as intermediates in organic synthesis .
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and biological properties .
Properties
IUPAC Name |
1-acetyl-N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-13-4-5-14(2)17(10-13)19-12-27-21(18(19)11-22)23-20(26)16-6-8-24(9-7-16)15(3)25/h4-5,10,12,16H,6-9H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPQTHDJHZLMGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=C2C#N)NC(=O)C3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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